molecular formula C31H31NO3 B1399069 [3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone CAS No. 1380548-02-6

[3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone

Cat. No. B1399069
M. Wt: 465.6 g/mol
InChI Key: MOPAGKWBFUICQT-UHFFFAOYSA-N
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Description

“[3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone” is a chemical compound with the molecular formula C31H31NO3 . It is also known by other names such as SR10067 and CHEMBL2030075 . The molecular weight of this compound is 465.6 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a naphthalene ring attached to an isoquinoline ring via a methanone group . It also has a phenoxy group attached to the isoquinoline ring via a methyl group . The phenoxy group is further substituted with a dimethylethoxy group .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a XLogP3-AA value of 6.8, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound has six rotatable bonds . Its exact mass and monoisotopic mass are both 465.23039385 g/mol . The topological polar surface area is 38.8 Ų . It has 35 heavy atoms .

Scientific Research Applications

Tetrahydronaphthylamines and Related Compounds

The synthesis of amino substituted 1, 2, 3, 4-tetrahydronaphthalene and 5, 6, 7, 8-tetrahydroquinoline derivatives has been investigated. This includes compounds like 1, 2, 3, 4-tetrahydro-6-methoxy-N-methyl-2-phenyl-2-naphthylamine, which are important for the formation of naphthalene and quinoline skeletons, essential in medicinal chemistry research (Nomura, Adachi, Hanai, Sachiko, & Mitsuhashi, 1974).

Photolysis of Naphthoquinones in Aqueous Solutions

The study of hydrogen and proton transfer reactions using 5-Methyl-1,4-naphthoquinone as a probe is significant. This research helps understand the kinetics and mechanism of photoenolization and enol trapping, which is crucial in photochemistry and pharmaceutical applications (Chiang, Kresge, Hellrung, Schünemann, & Wirz, 1997).

Reactions with o-Quinone Methides

Research on the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols led to the isolation of heterocyclic products, providing insights into the behavior of these compounds in various reactions, which is valuable in synthetic organic chemistry (Osyanin, Ivleva, Osipov, & Klimochkin, 2011).

Antibacterial and Anticancer Evaluation

The synthesis of quinoline derivatives and their evaluation for antibacterial and anticancer properties is a crucial area of research. It offers insights into the development of new therapeutic agents (Salahuddin, Mazumder, & Shaharyar, 2014).

Synthesis and Microbiological Evaluation

New 3-substituted 1-(3-hydroxyphenyl)-5-oxopyrrolidine derivatives, including naphthoquinone derivatives, were synthesized and evaluated for potential antibacterial and antifungal activities. This research contributes to the field of medicinal chemistry, particularly in the development of new antimicrobial agents (Voskienė, Sapijanskaitė, Mickevičius, Jonuškienė, Stasevych, Komarovska-Porokhnyavets, Musyanovych, & Novikov, 2012).

Atrial Antifibrillatory Effects

Research on the atrial-selective targets, including Kv1.5 channel blockers, for the development of novel treatments for atrial fibrillation. Compounds like triarylethanolamine TAEA and isoquinolinone 3-[(dimethylamino)-methyl]-6-methoxy-2-methyl-4-phenylisoquinolin-1(2H)-one (ISQ-1) were studied for their effects in dogs with heart failure, contributing to cardiovascular pharmacology (Regan, Kiss, Stump, Mcintyre, Beshore, Liverton, Dinsmore, & Lynch, 2008).

properties

IUPAC Name

[3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31NO3/c1-31(2,3)35-27-17-15-26(16-18-27)34-21-25-19-23-10-4-5-11-24(23)20-32(25)30(33)29-14-8-12-22-9-6-7-13-28(22)29/h4-18,25H,19-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPAGKWBFUICQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)OCC2CC3=CC=CC=C3CN2C(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone

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